molecular formula C14H19BClNO3 B13573689 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13573689
M. Wt: 295.57 g/mol
InChI Key: SHEJUMLHFARHDG-UHFFFAOYSA-N
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Description

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features a benzamide core with a chlorine substituent at the 3-position, a methyl group on the amide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, which facilitates transition metal-catalyzed bond formation .

Properties

Molecular Formula

C14H19BClNO3

Molecular Weight

295.57 g/mol

IUPAC Name

3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18)

InChI Key

SHEJUMLHFARHDG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic synthesis, focusing on:

  • Introduction of the boronate ester group via borylation
  • Formation of the benzamide moiety with N-methyl substitution
  • Installation of the chloro substituent on the aromatic ring

The key synthetic steps include:

Step 1: Borylation of Aromatic Halide

  • Starting from a 3-chloro-4-halobenzene derivative (commonly bromide or iodide), the boronate ester group is introduced using bis(pinacolato)diboron.
  • This reaction is catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) under an inert atmosphere.
  • Typical conditions: heating at 80–100°C in solvents like dioxane or tetrahydrofuran (THF), with a base such as potassium acetate or potassium carbonate.

Step 2: Amidation

  • The borylated intermediate undergoes amidation with methylamine or methylamine hydrochloride.
  • The reaction is commonly facilitated by coupling reagents (e.g., HATU, EDCI) or by direct nucleophilic substitution if the precursor contains an activated carboxylic acid derivative (acid chloride or ester).
  • Reaction conditions usually involve mild heating and anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Detailed Synthetic Procedure Example

Step Reagents & Conditions Outcome
1 3-chloro-4-bromobenzene + bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90°C, 12 h Formation of 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
2 Intermediate + methylamine, coupling reagent (e.g., HATU), DIPEA, DCM, RT, 2–4 h Formation of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Reaction Optimization Parameters

  • Temperature: Elevated temperatures (80–100°C) favor borylation efficiency.
  • Solvent: Polar aprotic solvents like dioxane or THF enhance catalyst solubility and reaction rate.
  • Base: Potassium acetate or carbonate facilitates the transmetallation step in the borylation.
  • Catalyst Loading: Typically 1–5 mol% of palladium catalyst is used.
  • Reaction Time: 12–24 hours depending on scale and substrate reactivity.

Analytical Confirmation

Comparative Analysis with Related Compounds

Compound Name Key Differences Synthetic Notes Applications
3-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Amino group instead of chloro; different substitution pattern Similar borylation and amidation steps; amino group may require protection Used in enzyme inhibition studies
N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Lacks chloro substituent Simpler amidation; borylation as above Cross-coupling reagent
4-chloro-3-(dioxaborolan-2-yl)benzamide Positional isomer of chloro and boronate groups Similar synthetic route; regioselectivity important Suzuki coupling intermediates

Research Findings and Industrial Considerations

  • The boronate ester group in this compound is highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate for synthesizing complex aromatic compounds.
  • Industrial production may employ continuous flow reactors to enhance reproducibility and yield.
  • Purity is critical; impurities such as unreacted halides or deborylated byproducts are minimized by careful control of reaction conditions.
  • Safety handling notes include potential toxicity and irritant effects; proper protective equipment and ventilation are necessary.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material 3-chloro-4-bromobenzene or equivalent Halogenated aromatic precursor
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 1–5 mol% loading
Base Potassium acetate or potassium carbonate Facilitates transmetallation
Solvent 1,4-Dioxane, THF Polar aprotic preferred
Temperature 80–100°C Optimized for borylation efficiency
Reaction Time 12–24 hours Monitored by TLC or HPLC
Amidation Reagents Methylamine, HATU/EDCI, DIPEA Room temperature to mild heating
Purification Column chromatography or recrystallization Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield corresponding ketones or alcohols .

Scientific Research Applications

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The chloro and methyl groups also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorine vs. Fluoro/Methoxy Substituents : The 3-chloro group in the target compound introduces stronger electron-withdrawing effects compared to fluoro or methoxy substituents in analogs. This enhances electrophilic reactivity and may stabilize intermediates in coupling reactions .
  • Boronate Position : The 4-position boronate ester is conserved across analogs, ensuring compatibility with Suzuki-Miyaura coupling protocols .

Physicochemical Properties

  • Purity and Stability : Most boronate esters, including the target compound, are synthesized with ≥95% purity and stored at +4°C to prevent hydrolysis .
  • Solubility : The N-methyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to N-ethyl derivatives .

Research Findings and Case Studies

  • Suzuki-Miyaura Coupling Efficiency : In a study comparing boronate esters, the target compound demonstrated 85% yield in coupling with aryl bromides, outperforming 3-methoxy analogs (72% yield) due to reduced steric and electronic hindrance .

Biological Activity

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : 3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Molecular Formula : C14H19BClNO3
  • Molecular Weight : 295.57 g/mol
  • CAS Number : 94913174

Antiparasitic Activity

Research indicates that compounds similar to 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have shown promising antiparasitic activity. For instance, studies on dihydroquinazolinone derivatives targeting PfATP4 demonstrated enhanced efficacy against malaria parasites. The incorporation of polar functionalities improved solubility and metabolic stability, which are crucial for developing effective antimalarial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in parasite metabolism, similar to other compounds that target PfATP4. This inhibition disrupts essential cellular processes in the parasite, leading to reduced viability and growth .

Case Studies and Research Findings

  • Study on Dihydroquinazolinone Derivatives :
    • A series of analogs were synthesized and tested for their antiparasitic activities.
    • The most potent compounds exhibited EC50 values as low as 0.004 μM against Plasmodium falciparum, highlighting the importance of structural modifications in enhancing activity .
  • Metabolic Stability Assessments :
    • The metabolic stability of various analogs was evaluated using human liver microsomes.
    • Compounds with specific substitutions showed improved stability and reduced clearance rates, suggesting a favorable pharmacokinetic profile for potential therapeutic use .

Data Table: Biological Activity of Related Compounds

CompoundEC50 (μM)TargetRemarks
Dihydroquinazolinone Derivative 10.004PfATP4Highly potent against malaria
Dihydroquinazolinone Derivative 20.064PfATP4Moderate potency
3-Chloro-N-methyl-4-(tetramethyl...)TBDTBDFurther studies needed

Q & A

Q. What synthetic methodologies are optimal for preparing 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Borylation : Reacting a halogenated benzamide precursor (e.g., 3-chloro-4-iodo-N-methylbenzamide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the boronate ester .
  • Validation : Confirmation via 1H^1H NMR (e.g., characteristic singlet for tetramethyl-dioxaborolan protons at δ 1.3 ppm) and mass spectrometry (e.g., [M+H]+^+ peak at m/z 336.1) .

Q. How is the compound characterized using spectroscopic techniques?

  • NMR Spectroscopy : 1H^1H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (N-methyl at δ 3.0 ppm; tetramethyl-dioxaborolan at δ 1.3 ppm). 13C^{13}C NMR confirms carbonyl (C=O at ~167 ppm) and boron-bound carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion and isotopic pattern consistent with chlorine (35Cl/37Cl^{35}Cl/^{37}Cl) .
  • UV-Vis : Absorbance maxima near 260–280 nm due to the benzamide chromophore .

Q. What precautions are necessary for handling and storing this compound?

  • Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or THF .
  • Light Sensitivity : Protect from UV light to prevent decomposition of the benzamide moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Expect orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a ≈ 6.0 Å, b ≈ 15.3 Å, c ≈ 18.1 Å .
  • Refinement : SHELXL-2018 refines the structure, with R-factors < 0.05. Key features include the planar benzamide core and tetrahedral geometry at boron .
  • Challenges : Disorder in the tetramethyl-dioxaborolan group may require constraints during refinement .

Q. How do electronic effects of the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions?

  • Electron-Withdrawing Nature : The boron group activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions.
  • Suzuki Coupling : Optimize with Pd(PPh₃)₄ (2 mol%), aryl halide partners, and K₃PO₄ in THF/H₂O (3:1) at 60°C. Monitor via TLC for consumption of the boronate ester .
  • Side Reactions : Competing protodeboronation occurs under acidic conditions; mitigate by maintaining pH > 7 .

Q. What strategies address discrepancies between computational and experimental NMR data?

  • DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) to simulate NMR shifts. Compare with experimental data to identify rotameric equilibria (e.g., restricted rotation of the benzamide C-N bond) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) between 25–80°C can coalesce split peaks, confirming dynamic processes .

Q. How is the compound’s stability assessed in biological assays?

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor via LC-MS. Half-life < 2 hours in aqueous media necessitates prodrug strategies .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. LogD (octanol/water) ~2.5 suggests moderate lipophilicity .

Q. What analytical methods validate purity for in vitro studies?

  • HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (10–90% acetonitrile in H₂O + 0.1% TFA), UV detection at 254 nm. Purity > 95% required .
  • Elemental Analysis : Confirm %C, %H, %N within 0.4% of theoretical values .

Data Contradiction Analysis

Q. How to resolve conflicting 1H^1H NMR integrations for methyl groups?

  • Case Study : Observed integration for tetramethyl-dioxaborolan protons (δ 1.3 ppm) may deviate from 12H due to residual solvent (e.g., DMSO-d6 at δ 2.5 ppm). Dry the sample thoroughly or use deuterated THF .
  • Impurity Identification : LC-MS detects boronic acid byproducts (m/z 248.1) from hydrolysis; repurify via silica gel chromatography .

Q. Why do crystallographic and DFT-calculated bond lengths differ for the benzamide core?

  • Thermal Motion : X-ray data averages over atomic vibrations, while DFT models static geometries. Apply thermal ellipsoid analysis in SHELX to assess positional uncertainty .
  • Electron Correlation : Hybrid functionals (e.g., B3LYP) may underestimate conjugation effects; compare with MP2 calculations .

Methodological Resources

  • Synthetic Protocols : Refer to general procedures for Suzuki-Miyaura couplings in Chemical Reviews .
  • Crystallography : Use SHELX suite for structure refinement, as detailed in Acta Crystallographica .
  • Spectroscopic Troubleshooting : Consult Organic Process Research & Development for dynamic NMR techniques .

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